6-Fluoro-1H-indol-4-amine

Description

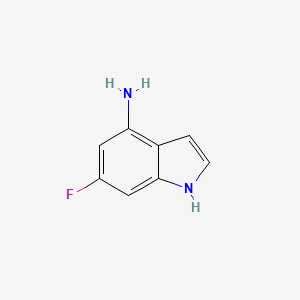

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFWKDMLYWEBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646107 | |

| Record name | 6-Fluoro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-25-2 | |

| Record name | 6-Fluoro-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Fluoro-1H-indol-4-amine chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available methodologies related to 6-Fluoro-1H-indol-4-amine, geared towards researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

6-Fluoro-1H-indol-4-amine is a fluorinated derivative of the indole scaffold, a common motif in pharmacologically active compounds. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in drug design.

Chemical Structure

The structure of 6-Fluoro-1H-indol-4-amine consists of a bicyclic indole core, with a fluorine atom substituted at the 6-position of the benzene ring and an amine group at the 4-position.

IUPAC Name: 6-fluoro-1H-indol-4-amine[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇FN₂ | [1] |

| Molecular Weight | 150.15 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| CAS Number | 885518-25-2 | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 6-Fluoro-1H-indol-4-amine are not explicitly described in the reviewed literature. However, established methods for the synthesis of substituted indoles can be adapted for its preparation.

Synthesis

The synthesis of 6-Fluoro-1H-indol-4-amine can likely be achieved through multi-step synthetic routes common for indole derivatives. Two prominent methods are the Leimgruber-Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis: This method generally involves the reaction of a substituted o-nitrotoluene with a dimethylformamide acetal to form an enamine, which is then reductively cyclized to the indole. For 6-Fluoro-1H-indol-4-amine, a potential starting material would be a suitably substituted 4-amino-2-nitrotoluene derivative.

Fischer Indole Synthesis: This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. The synthesis of 6-Fluoro-1H-indol-4-amine via this route would likely start from a fluorinated and aminated phenylhydrazine derivative.

Purification

Post-synthesis, purification of 6-Fluoro-1H-indol-4-amine would be crucial to remove impurities. Common techniques for the purification of indole derivatives include:

-

Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of appropriate polarity would be required to separate the desired product from byproducts and unreacted starting materials.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity.

Analysis

Characterization and purity assessment of 6-Fluoro-1H-indol-4-amine would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups present in the molecule, such as the N-H stretches of the indole and amine groups, and the C-F bond.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for assessing purity and for quantitative analysis, and a method could be developed based on protocols for similar fluoro-indole-amine compounds.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activity or the involvement of 6-Fluoro-1H-indol-4-amine in any signaling pathways. While many indole derivatives are known to possess a wide range of pharmacological activities, the specific effects of the 4-amino and 6-fluoro substitution pattern in this particular compound have not been reported in the scientific literature.

Visualizations

As no specific signaling pathways involving 6-Fluoro-1H-indol-4-amine have been identified, a diagram illustrating a hypothetical experimental workflow for its synthesis and characterization is provided below.

Caption: Hypothetical workflow for the synthesis and analysis of 6-Fluoro-1H-indol-4-amine.

Safety Information

6-Fluoro-1H-indol-4-amine is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment should be used when handling this compound.

Conclusion

6-Fluoro-1H-indol-4-amine is a chemical compound with potential for use in drug discovery, given its fluorinated indole structure. However, there is a significant lack of publicly available data regarding its specific physical properties, detailed experimental protocols for its synthesis and analysis, and, most notably, its biological activity and mechanism of action. Further research is required to elucidate these aspects and to determine the potential therapeutic applications of this molecule.

References

Spectroscopic Profile of 6-Fluoro-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 6-Fluoro-1H-indol-4-amine (CAS No. 885518-25-2). Due to the limited availability of public domain experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and established spectroscopic principles. This guide also includes standardized experimental protocols for acquiring such data.

Chemical Structure and Overview

6-Fluoro-1H-indol-4-amine is a fluorinated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The presence of the fluorine atom and the amino group on the benzene ring of the indole core is expected to significantly influence its electronic properties and, consequently, its spectroscopic behavior. Understanding this spectroscopic profile is crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Molecular Formula: C₈H₇FN₂ Molecular Weight: 150.16 g/mol IUPAC Name: 6-fluoro-1H-indol-4-amine

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Fluoro-1H-indol-4-amine. These predictions are derived from established chemical shift values for substituted indoles and aromatic compounds, as well as characteristic infrared absorption frequencies and mass spectral fragmentation patterns for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~11.0 | Broad Singlet | 1H | N1-H | - |

| ~7.0-7.2 | Triplet | 1H | H2 | ~2.5 |

| ~6.5-6.7 | Triplet | 1H | H3 | ~2.5 |

| ~6.4 | Doublet of Doublets | 1H | H5 | J(H5-F) ≈ 10-12, J(H5-H7) ≈ 2 |

| ~6.2 | Doublet of Doublets | 1H | H7 | J(H7-F) ≈ 8-10, J(H7-H5) ≈ 2 |

| ~5.0 | Broad Singlet | 2H | N4-H₂ | - |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Predicted Coupling Constants (J, Hz) |

| ~155-160 (d) | C6 | ¹J(C6-F) ≈ 230-250 |

| ~140-145 | C4 | |

| ~135-140 (d) | C7a | ³J(C7a-F) ≈ 10-15 |

| ~125-130 | C2 | |

| ~120-125 (d) | C3a | ³J(C3a-F) ≈ 5-10 |

| ~105-110 (d) | C5 | ²J(C5-F) ≈ 20-25 |

| ~100-105 | C3 | |

| ~95-100 (d) | C7 | ²J(C7-F) ≈ 25-30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3450 - 3300 | Medium, Sharp (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3200 | Medium, Broad | N-H Stretch | Indole N-H |

| 1650 - 1580 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

| 1600 - 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250 - 1150 | Strong | C-F Stretch | Aryl Fluoride |

| 910 - 665 | Medium to Strong, Broad | N-H Wag | Primary and Indole Amines |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 150 | High | [M]⁺ (Molecular Ion) |

| 123 | Medium | [M - HCN]⁺ |

| 96 | Medium | [M - HCN - HCN]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 6-Fluoro-1H-indol-4-amine.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

IR Spectroscopy

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the solid material directly on the ATR crystal.

-

Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS).

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis of 6-Fluoro-1H-indol-4-amine.

Caption: Workflow for the spectroscopic analysis of 6-Fluoro-1H-indol-4-amine.

Caption: Logical flow of an NMR experiment.

The Discovery and Synthetic Trajectory of 6-Fluoro-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indol-4-amine is a key heterocyclic building block in medicinal chemistry, valued for the strategic placement of its fluorine and amine substituents which can significantly influence the pharmacological properties of larger molecules. While a singular, seminal report on its initial "discovery" is not readily apparent in the surveyed literature, its synthetic history is deeply rooted in the foundational principles of indole synthesis. This technical guide consolidates plausible synthetic pathways, detailed experimental protocols, and relevant data, providing a comprehensive resource for researchers working with this important scaffold. The methodologies presented are based on established and analogous reactions for substituted indoles, particularly leveraging the robust Leimgruber-Batcho indole synthesis.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom into the indole ring can profoundly alter a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The 6-fluoro substitution pattern, in particular, has been explored in various therapeutic areas. The further incorporation of a 4-amino group provides a crucial handle for diversification and interaction with biological targets.

Proposed Synthetic History and Key Methodologies

The synthesis of 6-Fluoro-1H-indol-4-amine is not explicitly detailed in a dedicated historical publication. However, its preparation can be logically deduced from well-established indole synthetic strategies. The most probable and industrially scalable approach is a modification of the Leimgruber-Batcho indole synthesis . This powerful method allows for the construction of the indole ring from ortho-nitrotoluene derivatives. An alternative, though potentially less regioselective for this specific substitution pattern, is the Fischer indole synthesis .

A key strategic consideration in the synthesis of 6-Fluoro-1H-indol-4-amine is the introduction of the 4-amino group. This is most effectively achieved through the reduction of a corresponding 4-nitroindole precursor. Therefore, the primary synthetic challenge lies in the efficient construction of 6-Fluoro-4-nitro-1H-indole .

The Leimgruber-Batcho Approach: A Plausible Synthetic Route

The Leimgruber-Batcho synthesis is a highly versatile method for preparing a wide range of substituted indoles. A plausible pathway to 6-Fluoro-1H-indol-4-amine utilizing this methodology is outlined below.

Synthesis of the Key Precursor: 1-Fluoro-3-methyl-2,4-dinitrobenzene

The synthesis would likely commence with a suitable fluorinated and nitrated toluene derivative. The starting material, 1-Fluoro-3-methyl-2,4-dinitrobenzene, can be prepared through the nitration of 3-fluoro-toluene.

Safety Precaution: Dinitrotoluene derivatives are potentially explosive and toxic. Appropriate safety measures, including working in a well-ventilated fume hood and using personal protective equipment, are crucial.[1][2][3][4]

Step 1: Enamine Formation

The first step of the Leimgruber-Batcho synthesis involves the reaction of the ortho-nitrotoluene derivative with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a reactive enamine intermediate.[5][6]

Step 2: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole

The enamine intermediate undergoes reductive cyclization to form the indole ring. Various reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common choice. Alternatively, metal-acid systems like iron in acetic acid can be used.[5][6][7][8] This step yields the crucial intermediate, 6-Fluoro-4-nitro-1H-indole.

Step 3: Reduction of the Nitro Group to 6-Fluoro-1H-indol-4-amine

The final step is the reduction of the nitro group at the 4-position to the desired amine. This can be achieved through several methods, with catalytic hydrogenation being a clean and efficient option. Other reducing agents such as stannous chloride (SnCl₂) or sodium dithionite can also be effective.[9]

Alternative Synthetic Strategy: The Fischer Indole Synthesis

While the Leimgruber-Batcho approach offers a more direct and likely higher-yielding route, the Fischer indole synthesis is another classical method that could potentially be adapted.

This pathway would involve the reaction of a suitably substituted phenylhydrazine, in this case, (3-Fluoro-5-nitrophenyl)hydrazine, with an aldehyde or ketone under acidic conditions.[10][11][12][13][14] The subsequent cyclization would yield the 6-fluoro-4-nitroindole intermediate, which would then be reduced to the final product as described previously. A significant challenge in this approach is the synthesis and stability of the required hydrazine precursor.

Data Presentation

As no specific literature with quantitative data for the direct synthesis of 6-Fluoro-1H-indol-4-amine was identified, the following table presents representative yields for analogous transformations found in the literature for the key reaction types.

| Reaction Step | Reaction Type | Substrate/Reagents | Product | Representative Yield (%) | Reference Analogy |

| Enamine Formation | Leimgruber-Batcho | o-Nitrotoluene derivative, DMFDMA, Pyrrolidine | Enamine | 85-95 | General Leimgruber-Batcho |

| Reductive Cyclization | Leimgruber-Batcho | Enamine, H₂, Pd/C | Substituted Indole | 70-90 | [5][7] |

| Nitro Reduction | Catalytic Hydrogenation | Nitroindole, H₂, Pd/C | Aminoindole | >90 | [9] |

| Fischer Indole Synthesis | Cyclization | Phenylhydrazone, Acid | Substituted Indole | 60-80 | [10][12] |

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established procedures for analogous compounds. Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of 6-Fluoro-4-nitro-1H-indole via Leimgruber-Batcho Synthesis

Step A: Enamine Formation from 1-Fluoro-3-methyl-2,4-dinitrobenzene

-

To a solution of 1-fluoro-3-methyl-2,4-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) and pyrrolidine (1.1 eq).

-

Heat the reaction mixture to 110-120 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used in the next step without further purification.

Step B: Reductive Cyclization to 6-Fluoro-4-nitro-1H-indole

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or a mixture of toluene and acetic acid.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or iron powder (5.0 eq).

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until hydrogen uptake ceases.

-

If using iron, heat the mixture to 80-90 °C and stir for 2-4 hours.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoro-4-nitro-1H-indole.

Protocol 2: Synthesis of 6-Fluoro-1H-indol-4-amine by Reduction of 6-Fluoro-4-nitro-1H-indole

Method A: Catalytic Hydrogenation

-

Dissolve 6-fluoro-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 6-Fluoro-1H-indol-4-amine. Due to potential instability, it is often advisable to use the product directly in the next step or to protect the amine group.

Method B: Reduction with Stannous Chloride

-

To a solution of 6-fluoro-4-nitro-1H-indole (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into ice-water.

-

Basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH > 8.

-

Filter the resulting precipitate of tin salts and wash thoroughly with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Fluoro-1H-indol-4-amine.

Conclusion

While the precise historical discovery of 6-Fluoro-1H-indol-4-amine remains to be pinpointed in a single publication, its synthesis is firmly grounded in the well-established principles of indole chemistry. The Leimgruber-Batcho synthesis, proceeding through a 6-fluoro-4-nitro-1H-indole intermediate, represents the most logical and efficient synthetic route. This technical guide provides a comprehensive overview of the plausible synthetic strategies and detailed, adaptable experimental protocols to aid researchers in the preparation and utilization of this valuable chemical entity in drug discovery and development. The provided diagrams and tabulated data offer a clear and concise summary for ease of reference.

References

- 1. dl.novachem.com.au [dl.novachem.com.au]

- 2. cpachem.com [cpachem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. nj.gov [nj.gov]

- 5. researchgate.net [researchgate.net]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. jk-sci.com [jk-sci.com]

- 14. blogs.rsc.org [blogs.rsc.org]

Biological Activity Screening of 6-Fluoro-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the potential biological activities of 6-Fluoro-1H-indol-4-amine and outlines detailed experimental protocols for its biological screening. While specific data for this exact molecule is not extensively available in public literature, this guide extrapolates from the known activities of structurally related 6-fluoroindoles and 4-aminoindoles to propose a rational screening approach. Potential therapeutic applications for this class of compounds include anticancer, antimicrobial, and enzyme inhibitory activities.

Potential Biological Activities and Rationale for Screening

Based on the biological profiles of analogous compounds, 6-Fluoro-1H-indol-4-amine is a candidate for screening in the following therapeutic areas:

-

Anticancer Activity: Fluorinated indoles have demonstrated potent anticancer effects through various mechanisms. Derivatives of 6-fluoroindole have been shown to inhibit key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), BRAF V600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Furthermore, some indole derivatives interfere with tubulin polymerization, a critical process for cell division. The presence of the 4-amino group may also contribute to interactions with the active sites of relevant enzymes.

-

Antimicrobial Activity: The 6-fluoroindole core is associated with antimicrobial properties. It has been reported that 6-fluoroindole can interfere with bacterial quorum sensing and biofilm formation, which are crucial for bacterial virulence and survival. The screening of 6-Fluoro-1H-indol-4-amine against a panel of pathogenic bacteria and fungi is therefore warranted.

-

Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. Given the structural similarities to known kinase inhibitors, it is plausible that 6-Fluoro-1H-indol-4-amine could exhibit inhibitory activity against various kinases. Screening against a panel of kinases is a logical step in elucidating its mechanism of action.

Data Presentation: Biological Activity of Structurally Related Indole Derivatives

To provide a framework for the potential efficacy of 6-Fluoro-1H-indol-4-amine, the following tables summarize the biological activities of structurally related 4-aminoindole and 6-fluoroindole derivatives.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound Class | Specific Derivative(s) | Cancer Cell Line(s) | Assay Type | Activity (IC₅₀/EC₅₀) | Reference(s) |

| 6-Fluoroindole Derivatives | Indole-2-carboxamides | Various | Kinase Inhibition | Potent inhibition of EGFR, BRAFV600E, VEGFR-2 | [1] |

| Tubulin Polymerization Inhibitors | Various | Tubulin Polymerization Assay | Inhibition of tubulin polymerization | [1] | |

| 4-Aminoantipyrine Derivatives | 4-((3-Nitrophenyl)(8-hydroxyquinolinyl)methylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | Not specified | Anthelmintic Activity | Potent activity | [2] |

| 4-((4-Methoxyphenyl)(8-hydroxyquinolinyl)methylamino)-1,5-dimethyl-2-phenylpyrazol-3-one | Not specified | Anti-inflammatory Activity | Potent activity | [2] |

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Specific Derivative(s) | Microorganism(s) | Assay Type | Activity (MIC) | Reference(s) |

| 6-Fluoroindole | 6-Fluoroindole | Serratia marcescens | Biofilm Inhibition | Inhibition of biofilm formation | [3] |

| Indole Derivatives | Indole-triazole and Indole-thiadiazole groups | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broth Microdilution | 3.125-50 µg/mL | [4] |

Table 3: Enzyme Inhibition by Selected Indole Derivatives

| Compound Class | Specific Derivative(s) | Target Enzyme(s) | Assay Type | Activity (IC₅₀) | Reference(s) |

| 6-Fluoroindole Derivatives | Tryptophan 2,3-Dioxygenase (TDO) Inhibitor | TDO | Enzyme Inhibition Assay | Potent inhibition | [1] |

| Indole-based Tyrphostin Derivatives | 3-aryl-2-(pyrid-3-yl)acrylonitrile derivatives | VEGFR-2 | Kinase Inhibition Assay | Sub-micromolar | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to screen the biological activity of 6-Fluoro-1H-indol-4-amine.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

6-Fluoro-1H-indol-4-amine (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 6-Fluoro-1H-indol-4-amine in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

6-Fluoro-1H-indol-4-amine (dissolved in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of 6-Fluoro-1H-indol-4-amine in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

6-Fluoro-1H-indol-4-amine (dissolved in DMSO)

-

Recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (specific to the kinase)

-

ATP

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Luminometer

Protocol:

-

Reagent Preparation: Prepare serial dilutions of 6-Fluoro-1H-indol-4-amine. Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.

-

Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.

-

Initiation of Reaction: Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The signal is typically luminescent and inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

While direct biological data for 6-Fluoro-1H-indol-4-amine is limited, its structural features strongly suggest potential as a bioactive molecule, particularly in the areas of oncology and infectious diseases. The screening protocols and background information provided in this guide offer a robust framework for the systematic evaluation of its therapeutic potential. Further investigation, including synthesis, in vitro screening as outlined, and subsequent in vivo studies, will be crucial to fully characterize the pharmacological profile of this promising compound. The exploration of fluorinated indole scaffolds continues to be a fertile ground for the discovery of novel therapeutic agents.

References

Probing the Enigmatic Mechanism of Action of 6-Fluoro-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1H-indol-4-amine stands as a core heterocyclic scaffold with significant potential in medicinal chemistry. While the definitive mechanism of action for this specific molecule remains an area of active investigation, extensive research into its derivatives has unveiled a spectrum of biological activities. This technical guide synthesizes the current understanding of the probable mechanistic pathways of 6-Fluoro-1H-indol-4-amine by examining the well-documented actions of its analogs. This document explores its potential roles in kinase inhibition, serotonin receptor modulation, and antimicrobial activity, providing a foundational resource for researchers and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the backbone of numerous natural and synthetic bioactive compounds. The strategic incorporation of a fluorine atom, particularly at the 6-position, can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. The addition of an amine group at the 4-position further expands the potential for diverse biological interactions. Although direct, in-depth studies on 6-Fluoro-1H-indol-4-amine are limited, the wealth of data on its derivatives provides a strong basis for inferring its likely mechanisms of action. This guide will delve into the primary putative targets and signaling pathways associated with the 6-fluoroindole scaffold.

Potential Mechanism of Action: Kinase Inhibition

Derivatives of the 6-fluoroindole scaffold have demonstrated significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[1]

Overview of Kinase Inhibition by 6-Fluoroindole Derivatives

Several 6-fluoroindole-based compounds have been identified as potent inhibitors of key kinases involved in oncogenic signaling pathways. These include Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The indole scaffold often serves as an ATP-competitive hinge-binding motif, while substituents on the ring, including the 4-amino group, can be tailored to achieve selectivity and enhance potency.

Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway is a crucial driver of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. 6-Fluoroindole derivatives have the potential to act as ATP-competitive inhibitors, blocking the downstream signaling cascade.

Caption: Putative inhibition of the EGFR signaling pathway by 6-Fluoro-1H-indol-4-amine.

Quantitative Data for 6-Fluoroindole Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Indole-2-carboxamides | EGFR | Varies | [1] |

| Indole-2-carboxamides | BRAFV600E | Varies | [1] |

| Indole-2-carboxamides | VEGFR-2 | Varies | [1] |

| Bis-indole Derivatives | CDK1/cyclin B | 100 - 180 | |

| Bis-indole Derivatives | CK1 | 130 - 600 | |

| Bis-indole Derivatives | GSK3 | 40 - 360 |

Experimental Protocol: Kinase Inhibition Assay (General)

A common method to assess kinase inhibitory activity is through an in vitro kinase assay, often employing a fluorescence-based readout.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Potential Mechanism of Action: Serotonin Receptor Modulation

The indole structure is a core component of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, many indole derivatives, including those with fluoro-substitutions, exhibit affinity for various serotonin receptors and the serotonin transporter (SERT).

Overview of Serotonergic Activity of Fluoroindoles

Fluoroindole derivatives have been developed as potent and selective serotonin reuptake inhibitors (SSRIs) and as ligands for various 5-HT receptor subtypes. The position of the fluorine atom can significantly influence receptor affinity and selectivity.

Signaling Pathway: Serotonin Reuptake Inhibition

SSRIs function by blocking the serotonin transporter (SERT) in the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

Caption: Putative mechanism of serotonin reuptake inhibition by 6-Fluoro-1H-indol-4-amine.

Quantitative Data for Fluoroindole Serotonergic Ligands

The following table presents binding affinities (Ki) of various fluoroindole derivatives for serotonergic targets.

| Compound | Target | Ki (nM) | Reference |

| 5-Fluoro-substituted trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C Receptor | 1.9 | |

| Derivative of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine | SERT | Varies | |

| Derivative of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine | 5-HT1A Receptor | Varies | |

| 5-Fluoro-indole derivative | 5-HT1A Receptor | 128.0 | |

| 5-Fluoro-indole derivative | SERT | 9.2 |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., SERT or a 5-HT receptor subtype) to prepare a membrane fraction.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]-citalopram for SERT), and varying concentrations of the test compound (6-Fluoro-1H-indol-4-amine).

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Potential Mechanism of Action: Antimicrobial Activity

Some indole compounds, including 6-fluoroindole, have been shown to possess antimicrobial properties. This activity is often attributed to the interference with bacterial communication systems, such as quorum sensing.

Overview of Antimicrobial Effects

6-Fluoroindole has been reported to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. By disrupting quorum sensing, these molecules can prevent the coordinated expression of virulence genes.

Logical Relationship: Quorum Sensing Inhibition

References

Solubility and stability of 6-Fluoro-1H-indol-4-amine in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoro-1H-indol-4-amine, focusing on its solubility in various solvent systems and its stability under different stress conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected physicochemical characteristics based on its structure. It further details standardized experimental protocols for determining these properties, which are critical for reliable biological assays, formulation development, and overall drug discovery progression.

Introduction to 6-Fluoro-1H-indol-4-amine

6-Fluoro-1H-indol-4-amine is a small molecule belonging to the indole class of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a fluorine atom at the 6-position and an amine group at the 4-position is expected to significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. These features, in turn, dictate its solubility and stability, which are fundamental parameters for its handling, formulation, and biological activity assessment. Understanding these properties is a critical first step in the preclinical development pathway.

Solubility Profile

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a crucial determinant of a drug candidate's bioavailability and suitability for various experimental assays. The primary amine group on the indole ring is expected to enhance solubility in acidic aqueous solutions through the formation of a protonated salt. Conversely, the fluorinated indole core contributes to its lipophilicity, suggesting better solubility in organic solvents.

Predicted Solubility Data

The following table summarizes the anticipated solubility of 6-Fluoro-1H-indol-4-amine in a range of common solvents. This data is illustrative and should be confirmed experimentally using the protocols provided below.

| Solvent System | Type | Predicted Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | 10 - 50 | Thermodynamic |

| 0.1 N Hydrochloric Acid (HCl) | Acidic Aqueous | > 1000 | Thermodynamic |

| Water (unbuffered) | Aqueous | 20 - 70 | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | Organic | > 20,000 | Kinetic |

| Ethanol | Organic | 500 - 2000 | Kinetic |

| Methanol | Organic | 1000 - 5000 | Kinetic |

| Acetonitrile | Organic | 100 - 500 | Kinetic |

Experimental Protocols for Solubility Determination

This method is considered the "gold standard" for determining equilibrium solubility and is essential for pre-formulation studies.[1][2][3][4]

Objective: To determine the equilibrium solubility of 6-Fluoro-1H-indol-4-amine in a given solvent.

Materials:

-

6-Fluoro-1H-indol-4-amine (solid)

-

Selected solvents (e.g., PBS pH 7.4, 0.1 N HCl)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (25°C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Calibrated analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid 6-Fluoro-1H-indol-4-amine (e.g., 2-5 mg) to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent (e.g., 1 mL) to the vial.

-

Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]

-

After incubation, allow the vials to stand for at least 1 hour to let larger particles settle.

-

Centrifuge the samples to pellet the remaining undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.

-

The resulting concentration is the thermodynamic solubility.

This method is suitable for early drug discovery to quickly assess compound solubility from a DMSO stock solution.[5][6][7][8][9]

Objective: To determine the kinetic solubility of 6-Fluoro-1H-indol-4-amine in an aqueous buffer.

Materials:

-

10 mM stock solution of 6-Fluoro-1H-indol-4-amine in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microtiter plates (UV-transparent for analysis)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Multichannel pipettes

Procedure:

-

Prepare a series of dilutions from the 10 mM DMSO stock solution.

-

Dispense a small volume (e.g., 2 µL) of each DMSO stock concentration into the wells of a 96-well plate.

-

Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the final desired compound concentrations (this results in a final DMSO concentration of 1%).

-

Mix the contents by shaking the plate for 1-2 hours at a controlled temperature.

-

Measure the turbidity of each well using a nephelometer (light scattering) or measure the absorbance using a UV-Vis plate reader after filtering or centrifugation to determine the concentration of the dissolved compound.[9]

-

The highest concentration that does not show significant precipitation is reported as the kinetic solubility.

Visualization: Solubility Determination Workflow

Caption: Workflow for solubility determination.

Stability Profile

Stability testing is crucial for identifying degradation pathways and establishing appropriate storage and handling conditions. Indole derivatives can be susceptible to oxidation, particularly at the electron-rich pyrrole ring, and the stability can be influenced by pH, light, and temperature.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to accelerate the degradation of a compound to identify likely degradation products and develop stability-indicating analytical methods.[10][11][12][13][14] A target degradation of 5-20% is generally considered appropriate.[11][12]

The table below outlines the conditions for a typical forced degradation study and the expected stability profile for 6-Fluoro-1H-indol-4-amine.

| Stress Condition | Reagent/Parameters | Incubation Time | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours | Likely stable due to protonation of the amine group. |

| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours | Potential for degradation, as the indole ring can be susceptible to strong base. |

| Oxidation | 3% H₂O₂ | 24 hours | High potential for degradation, leading to oxidized indole species. |

| Thermal Stress | 60°C | 7 days | Potential for minor degradation. |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Per guidelines | Potential for degradation and/or discoloration. |

Experimental Protocol for Forced Degradation Study

Objective: To assess the stability of 6-Fluoro-1H-indol-4-amine under various stress conditions and develop a stability-indicating HPLC method.

Materials:

-

6-Fluoro-1H-indol-4-amine

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC-grade water, acetonitrile, and methanol

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV detector

Procedure:

-

Sample Preparation: Prepare stock solutions of 6-Fluoro-1H-indol-4-amine (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Keep a control sample in water. Incubate at room temperature or slightly elevated temperature (e.g., 60°C).

-

Oxidation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.

-

Thermal Stress: Store the stock solution (and solid sample) in an oven at 60°C.

-

Photostability: Expose the stock solution (and solid sample) to light conditions as specified in ICH Q1B guidelines. Keep a control sample wrapped in foil.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

-

HPLC Analysis:

-

Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA system.[15][16][17][18][19]

-

The method should be capable of separating the parent peak from all degradation products. A gradient reversed-phase method is typically used.[15]

-

The PDA detector is used to assess peak purity, ensuring that the parent peak is not co-eluting with any degradants.

-

-

Data Reporting: Report the percentage of the parent compound remaining and the relative percentage of each major degradation product formed under each stress condition.

Visualization: Stability Assessment Workflow

Caption: Workflow for forced degradation studies.

Biological Context and Signaling Pathways

Indole-containing molecules are known to interact with a wide range of biological targets, including kinases. Kinase signaling pathways are fundamental to cellular processes like growth, proliferation, and differentiation.[20][21][22] The Mitogen-Activated Protein Kinase (MAPK) pathway is a key cascade often implicated in cancer and inflammatory diseases, making it a common target for indole-based inhibitors.[22][23]

Representative Signaling Pathway: MAPK/ERK Cascade

The diagram below illustrates a simplified MAPK/ERK signaling pathway, which is initiated by extracellular signals like growth factors and results in the regulation of gene transcription.[21][23][24] An inhibitor, such as a hypothetical indole derivative, could potentially target kinases at various levels of this cascade (e.g., Raf, MEK).

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. mdpi.com [mdpi.com]

- 4. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. enamine.net [enamine.net]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. pharmadekho.com [pharmadekho.com]

- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 14. ijrpp.com [ijrpp.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. altabrisagroup.com [altabrisagroup.com]

- 19. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. cusabio.com [cusabio.com]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. jove.com [jove.com]

Quantum mechanical properties of 6-Fluoro-1H-indol-4-amine

An in-depth analysis of the quantum mechanical properties of 6-Fluoro-1H-indol-4-amine is crucial for understanding its potential applications in medicinal chemistry and materials science. This technical guide outlines the theoretical and experimental methodologies for characterizing this molecule, providing a framework for researchers in drug development and related scientific fields. Due to the limited availability of specific experimental data in public literature for this compound, this document focuses on the established computational and experimental workflows used to determine such properties.

Computational Quantum Mechanical Analysis

Computational chemistry provides a powerful avenue for predicting the electronic structure and properties of molecules like 6-Fluoro-1H-indol-4-amine. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

Theoretical Methodology

A typical computational protocol would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory is effective for calculating key quantum mechanical descriptors. The optimized molecular structure provides insights into bond lengths, bond angles, and dihedral angles, forming the basis for further property calculations.

Key Quantum Mechanical Descriptors

The following table summarizes the essential quantum mechanical properties that would be derived from a DFT calculation and their significance in the context of drug design.

| Property | Description | Significance in Drug Development |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; relates to reactivity and potential for forming charge-transfer complexes with biological targets. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; important for understanding reaction mechanisms and molecular stability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. This is a key indicator of chemical reactivity and electronic excitability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with a receptor. |

| Mulliken Atomic Charges | Distribution of electron density among the atoms. | Helps identify electrophilic and nucleophilic sites, which is crucial for predicting sites of metabolism and interaction with biological macromolecules. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of intermolecular interactions and receptor binding. |

Experimental Characterization Workflow

Experimental validation is essential to confirm the computational predictions and fully characterize the compound. The following workflow outlines the standard procedures for the synthesis, purification, and spectroscopic analysis of a novel compound like 6-Fluoro-1H-indol-4-amine.

Detailed Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : To determine the number and environment of protons.

-

¹³C NMR : To identify the carbon framework of the molecule.

-

¹⁹F NMR : Crucial for confirming the presence and chemical environment of the fluorine atom, a key feature of the molecule.

-

Protocol : A sample of 5-10 mg is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to a standard (e.g., TMS).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy :

-

Purpose : To identify functional groups based on their vibrational frequencies. Expected peaks would include N-H stretches (amine and indole), C-H stretches (aromatic), C=C stretches (aromatic), and the C-F stretch.

-

Protocol : The spectrum is typically recorded using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory over a range of 4000-400 cm⁻¹.

-

-

UV-Visible Spectroscopy :

-

Purpose : To investigate the electronic transitions within the molecule. The absorption maxima (λ_max) are related to the HOMO-LUMO energy gap.

-

Protocol : A dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorbance is measured over the UV-Vis range (typically 200-800 nm).

-

Relevance to Drug Design: A Hypothetical Signaling Pathway

Indole-based molecules are privileged scaffolds in medicinal chemistry and are known to act on various biological targets, such as kinases. The quantum mechanical properties of 6-Fluoro-1H-indol-4-amine, particularly its electrostatic potential and HOMO/LUMO energies, would govern its ability to interact with the ATP-binding pocket of a protein kinase. The diagram below illustrates a hypothetical mechanism where the compound acts as a kinase inhibitor, a common role for such molecules in oncology and immunology.

In this model, the amine and indole N-H groups could act as hydrogen bond donors, while the fluorine atom could form halogen bonds or other electrostatic interactions within the kinase's active site, effectively blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade. Understanding the molecule's MEP and atomic charges is paramount for designing such targeted inhibitors.

An In-depth Technical Guide to the Crystal Structure Analysis of 6-Fluoro-1H-indol-4-amine

Disclaimer: As of December 2025, the specific crystal structure of 6-Fluoro-1H-indol-4-amine is not publicly available. This guide, therefore, presents a comprehensive, hypothetical analysis based on established methodologies for similar fluorinated indole derivatives and general principles of small molecule crystallography. It is intended to serve as a detailed framework for researchers, scientists, and drug development professionals undertaking such an analysis.

The indole scaffold is a cornerstone in medicinal chemistry, and the strategic placement of a fluorine atom can significantly alter a molecule's physicochemical and pharmacological properties.[1][2] A thorough understanding of the three-dimensional structure of 6-Fluoro-1H-indol-4-amine through single-crystal X-ray diffraction is crucial for structure-based drug design and for understanding its interactions with biological targets.[3]

Data Presentation

The following tables present hypothetical crystallographic data for 6-Fluoro-1H-indol-4-amine, modeled on typical values for related fluorinated indole structures.

Table 1: Hypothetical Crystal Data and Structure Refinement for 6-Fluoro-1H-indol-4-amine.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₇FN₂ |

| Formula weight | 150.16 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 7.015 (2) Å |

| b | 11.701 (3) Å |

| c | 9.305 (3) Å |

| α | 90° |

| β | 104.25 (3)° |

| γ | 90° |

| Volume | 740.1 (4) ų |

| Z | 4 |

| Calculated density | 1.347 Mg/m³ |

| Absorption coefficient | 0.103 mm⁻¹ |

| F(000) | 312 |

| Data collection | |

| Crystal size | 0.30 x 0.25 x 0.20 mm |

| θ range for data collection | 2.50 to 28.00° |

| Index ranges | -9 ≤ h ≤ 9, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12 |

| Reflections collected | 8150 |

| Independent reflections | 1750 [R(int) = 0.035] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1750 / 0 / 101 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.129 |

| Largest diff. peak and hole | 0.25 and -0.22 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates (x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³) for 6-Fluoro-1H-indol-4-amine.

| Atom | x | y | z | U(eq) |

|---|---|---|---|---|

| F(1) | 8352(1) | 6211(1) | 3489(1) | 45(1) |

| N(1) | 5281(2) | 8954(1) | 2157(1) | 30(1) |

| N(2) | 3147(2) | 5589(1) | 1024(2) | 38(1) |

| C(1) | 6543(2) | 8102(1) | 2876(2) | 26(1) |

| C(2) | 6891(2) | 7153(1) | 2315(2) | 27(1) |

| C(3) | 5734(2) | 6988(1) | 1149(2) | 25(1) |

| C(4) | 4218(2) | 7721(1) | 623(2) | 24(1) |

| C(5) | 3854(2) | 8649(1) | 1201(2) | 26(1) |

| C(6) | 4471(2) | 6012(1) | 588(2) | 31(1) |

| C(7) | 7988(2) | 8321(2) | 3911(2) | 33(1) |

| C(8) | 4823(2) | 9678(1) | 1123(2) | 35(1) |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.[1]

A plausible route for the synthesis of 6-Fluoro-1H-indol-4-amine is the Leimgruber-Batcho indole synthesis, known for its high yields and mild conditions.[4]

-

Step 1: Enamine Formation.

-

To a solution of 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to 120°C and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the intermediate enamine.

-

-

Step 2: Reductive Cyclization.

-

Dissolve the enamine from the previous step in a mixture of ethanol and water.

-

Add sodium dithionite (Na₂S₂O₄) (4.0 eq) in portions while maintaining the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 6-Fluoro-1H-indol-4-amine.

-

Growing high-quality single crystals is often the most challenging step in a crystal structure analysis.[5][6] Slow evaporation is a common and effective method for small organic molecules.[6]

-

Dissolve a small amount (5-10 mg) of purified 6-Fluoro-1H-indol-4-amine in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) in a small, clean vial.

-

Ensure the compound is fully dissolved, warming gently if necessary.

-

Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Monitor the vial periodically for the formation of well-defined, single crystals.

Data collection is the final experimental phase where the crystal's diffraction pattern is recorded.[7][8]

-

Select a suitable single crystal (typically >0.1 mm in all dimensions) with sharp edges and no visible defects.[8]

-

Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Center the crystal in the X-ray beam of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[9][10]

-

Perform an initial series of short exposures to determine the unit cell parameters and crystal quality.

-

Based on the crystal system and unit cell, devise a data collection strategy to ensure complete and redundant data are collected.[8]

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames, typically with an oscillation range of 0.5-1.0° per frame.[8]

-

Process the raw diffraction images to integrate the reflection intensities, apply corrections (e.g., Lorentz, polarization, and absorption), and merge the data to generate a final reflection file.

This computational process transforms the diffraction data into a final, accurate 3D model of the molecule.[11][12]

-

Structure Solution:

-

Solve the "phase problem" using direct methods, which are highly effective for small molecules.[11] This involves using statistical relationships between reflection intensities to estimate the initial phases.

-

Use the initial phases to calculate an electron density map.

-

-

Model Building:

-

Identify the positions of non-hydrogen atoms from the peaks in the electron density map.

-

Build an initial molecular model based on these positions.

-

-

Structure Refinement:

-

Refine the initial model against the experimental diffraction data using a full-matrix least-squares method.[13][14] This iterative process minimizes the difference between the observed structure factors (|Fₒ|) and the calculated structure factors (|Fₒ|) based on the current model.[15]

-

Refine atomic positions and anisotropic displacement parameters for all non-hydrogen atoms.

-

Locate hydrogen atoms from a difference Fourier map or place them in calculated positions and refine them using a riding model.

-

Continue the refinement until the R-factor (a measure of the agreement between the model and the data) converges to a minimum value and the difference electron density map is essentially flat.

-

Mandatory Visualizations

The following diagram illustrates the logical flow from the synthesis of the compound to the final validation of its crystal structure.

Indole derivatives are known to interact with various signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway, which plays a role in regulating immune responses.[16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mse.washington.edu [mse.washington.edu]

- 10. xtal.iqf.csic.es [xtal.iqf.csic.es]

- 11. fiveable.me [fiveable.me]

- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ou.edu [ou.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 6-Fluoro-1H-indol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and acidity of the novel compound 6-Fluoro-1H-indol-4-amine. Due to the absence of experimentally determined data in publicly accessible literature, this document presents predicted values obtained from well-established computational models. Furthermore, it outlines detailed experimental protocols for the empirical determination of these crucial physicochemical parameters, providing a roadmap for laboratory validation.

Predicted Physicochemical Data

The lipophilicity (LogP) and acid dissociation constant (pKa) of 6-Fluoro-1H-indol-4-amine have been estimated using various computational algorithms. These predicted values are invaluable for preliminary assessments in drug discovery and development, offering insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The data from several reputable prediction tools are summarized below.

Table 1: Predicted Lipophilicity (LogP) of 6-Fluoro-1H-indol-4-amine

| Prediction Method/Software | Predicted LogP Value |

| Molinspiration | 1.85 |

| ALOGPS 2.1 | 1.63 |

| ChemAxon | 1.78 |

Table 2: Predicted Acid Dissociation Constants (pKa) of 6-Fluoro-1H-indol-4-amine

| Prediction Method/Software | Predicted pKa (Basic) | Predicted pKa (Acidic) |

| ChemAxon | 4.35 (amine) | 16.23 (indole NH) |

Experimental Protocols for Physicochemical Parameter Determination

To facilitate the experimental validation of the predicted values, this section provides detailed protocols for the determination of LogP and pKa.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.

Protocol:

-

Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Preparation of a Stock Solution: Accurately weigh a sufficient amount of 6-Fluoro-1H-indol-4-amine and dissolve it in the pre-saturated n-octanol to create a stock solution of a known concentration.

-

Partitioning: In a clean flask, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water (or buffer). The volume ratio may be adjusted depending on the expected LogP value.

-

Equilibration: Stopper the flask and shake it at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to allow for the partitioning equilibrium to be reached.

-

Phase Separation: After shaking, allow the flask to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite this process and break up any emulsions.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of 6-Fluoro-1H-indol-4-amine in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

LogP = log10 ( [Concentration]octanol / [Concentration]aqueous )

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by monitoring pH changes upon the addition of a titrant.

Protocol:

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa value.

-

Sample Preparation: Accurately weigh a sample of 6-Fluoro-1H-indol-4-amine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility. A known concentration of an inert salt (e.g., KCl) is often added to maintain a constant ionic strength.

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) for a basic pKa or a strong base (e.g., NaOH) for an acidic pKa. Add the titrant in small, precise increments, and record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the titration curve. For a monoprotic base, the pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values that span a range of at least 2 pH units above and below the expected pKa of the compound.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 6-Fluoro-1H-indol-4-amine in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation for Measurement: Add a small, constant volume of the stock solution to a series of vials, each containing one of the prepared buffer solutions. This ensures that the total concentration of the compound is the same in each sample.

-

UV-Vis Spectra Acquisition: For each buffered solution, record the UV-Vis absorbance spectrum over a relevant wavelength range.

-

Data Analysis: Identify the wavelengths at which the absorbance changes significantly with pH. Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for LogP determination using the shake-flask method.

Caption: Workflow for pKa determination using potentiometric titration.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Potential Biological Targets of 6-Fluoro-1H-indol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological targets of the novel small molecule, 6-Fluoro-1H-indol-4-amine. While direct experimental data for this specific compound is not yet publicly available, this document synthesizes information from structurally related fluoro-indole and indoleamine derivatives to postulate its most probable mechanisms of action and biological interactions. The primary focus is on Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a prominent target for indole-based inhibitors in cancer immunotherapy.[1][2][3][4][5] Additionally, potential interactions with serotonergic and dopaminergic pathways, common targets for indoleamine scaffolds, are discussed. This guide provides a foundational resource for researchers initiating studies on 6-Fluoro-1H-indol-4-amine, offering insights into potential therapeutic applications and a framework for experimental investigation.